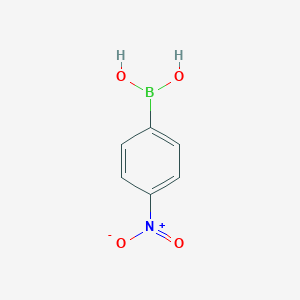

4-Nitrophenylboronic acid

説明

特性

IUPAC Name |

(4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFJAFZHYOAMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378549 | |

| Record name | 4-Nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24067-17-2 | |

| Record name | 4-Nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrophenylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 24067-17-2

4-Nitrophenylboronic acid is a versatile synthetic intermediate with significant applications in organic chemistry and medicinal chemistry.[1][2] Its utility is primarily centered around its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3] This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental protocols relevant to researchers and professionals in drug development.

Core Properties

This compound is a light tan to white or brown solid organic compound.[1][4] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 24067-17-2 | [1][5] |

| Molecular Formula | C₆H₆BNO₄ | [1][6][7] |

| Molecular Weight | 166.93 g/mol | [1] |

| Melting Point | 285-290 °C (decomposes) | [8] |

| Alternate Names | 4-Nitrobenzeneboronic acid, p-Nitrophenylboronic acid | [1][4] |

| Appearance | Light tan solid | [1] |

| Solubility | Slightly soluble in water | [2] |

| Purity | ≥95.0% to ≥99% (HPLC) | [1] |

Synthesis of this compound

A general and common method for the synthesis of this compound involves the diazotization of 4-nitroaniline (B120555) followed by a reaction with boric acid. While various specific procedures exist, a representative experimental protocol is detailed below.

Experimental Protocol: Synthesis from 4-Nitroaniline

This protocol is a generalized procedure based on established chemical principles.

Materials:

-

4-nitroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452)

-

Water

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a flask, dissolve 4-nitroaniline (1.0 eq.) in a mixture of methanol and water.

-

Add hydrochloric acid (3.0 eq.) to the solution and stir for 2 minutes.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-prepared aqueous solution of sodium nitrite (1.0 eq.).

-

Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the diazonium salt.

-

In a separate vessel, prepare a solution for the subsequent borylation step.

-

The diazonium salt solution is then reacted under appropriate conditions to introduce the boronic acid moiety.

-

After the reaction is complete, as monitored by an appropriate technique (e.g., TLC), dilute the mixture with water.

-

Extract the product into an organic solvent such as dichloromethane (3 x 50 mL).[9]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[9]

-

Concentrate the solution under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in various synthetic transformations, making it highly relevant to drug discovery and development.

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application, where it serves as the boronic acid component to be coupled with aryl or vinyl halides.[1][2][3] This reaction is fundamental for the synthesis of biaryl structures, which are common motifs in pharmaceuticals.

-

Organic Synthesis Building Block: It acts as a versatile building block for introducing the 4-nitrophenyl group into more complex molecules, including potential pharmaceuticals and agrochemicals.[1]

-

Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a property utilized in bioconjugation techniques to link molecules to surfaces or other biomolecules.[1]

-

Sensors: Its ability to interact with diols also makes it a component in the development of glucose sensors.[1]

-

Medicinal Chemistry: It has been used in the synthesis of compounds with potential biological activity, such as combretastatin (B1194345) analogs with antitumor properties and inhibitors of HIV protease.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

-

Aryl halide (e.g., 2-Bromo-3-methylpyridine) (1.0 equiv.)

-

This compound (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

-

Base (e.g., anhydrous Potassium Phosphate, K₃PO₄) (3.0 equiv.)

-

Anhydrous 1,4-Dioxane (B91453)

-

Degassed deionized water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen), add the aryl halide, this compound, and the base.[10]

-

Add the palladium catalyst to the flask.[10]

-

Add the anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio) via syringe.[10]

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).[10]

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[10]

-

Separate the organic layer and extract the aqueous layer twice with ethyl acetate.[10]

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[10]

-

Filter and concentrate the solution under reduced pressure.[10]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this chemical. It should be stored at room temperature in a well-ventilated area.[1]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 24067-17-2 [chemicalbook.com]

- 3. 4-硝基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 24067-17-2 | 東京化成工業株式会社 [tcichemicals.com]

- 5. This compound CAS#: 24067-17-2 [m.chemicalbook.com]

- 6. This compound | C6H6BNO4 | CID 2773552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. This compound = 95.0 24067-17-2 [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

The Synthesis and Discovery of 4-Nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylboronic acid is a versatile synthetic intermediate with significant applications in organic chemistry, medicinal chemistry, and materials science. Its utility primarily stems from its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, and its ability to reversibly bind with diols, forming the basis for various sensors. This technical guide provides an in-depth overview of the discovery, synthesis, physicochemical properties, and key applications of this compound. Detailed experimental protocols for its synthesis are provided, along with a comprehensive summary of its quantitative data. Furthermore, key reaction pathways and mechanisms are visualized to facilitate a deeper understanding of its chemical behavior.

Discovery and Historical Context

The history of boronic acids dates back to 1860, with Edward Frankland's first synthesis of ethylboronic acid. However, the journey to specifically synthesizing and characterizing the para-nitro substituted derivative was not straightforward. Early attempts to synthesize nitrophenylboronic acids involved the direct nitration of phenylboronic acid. These efforts, documented in the early 20th century, predominantly yielded ortho- and meta-nitrophenylboronic acid isomers. The desired para-nitrophenylboronic acid was only obtained as a minor byproduct and could not be fully characterized at the time[1]. This difficulty was attributed to the sensitivity of the carbon-boron bond to electrophilic nitration conditions, which could lead to protodeboronation (loss of the boronic acid group)[1]. The successful and deliberate synthesis of this compound was achieved through alternative synthetic strategies that avoided the problematic direct nitration of the parent phenylboronic acid.

Physicochemical and Spectroscopic Data

This compound is a light tan solid at room temperature.[2] A comprehensive summary of its key physical, chemical, and spectroscopic properties is presented below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆BNO₄ | [2][3] |

| Molecular Weight | 166.93 g/mol | [2][3] |

| CAS Number | 24067-17-2 | [2][3] |

| Melting Point | 285-290 °C (decomposes) | |

| Appearance | Light tan solid | [2] |

| pKa (Predicted) | 7.04 ± 0.10 | [4] |

| Solubility | DMF: 15 mg/mLDMSO: 15 mg/mLEthanol: 15 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.16 mg/mLWater: Slightly soluble | [3][4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | δ (ppm) in d₄-MeOH: 8.19-8.21 (d, 2H, meta-protons)7.90 (br, 2H, ortho-protons) | [5][6] |

| FT-IR (KBr) | Key Absorptions (cm⁻¹): ~3400-3200 (O-H stretch, broad)~1600-1585, ~1500-1400 (Aromatic C=C stretch)~1520, ~1345 (N-O stretch of NO₂) | [7][8][9] |

| Mass Spec. | Monoisotopic Mass: 167.03899 Da | [10] |

Synthesis of this compound

Several synthetic routes to this compound have been established. The two most common and reliable methods start from 4-nitroaniline (B120555) and 1-bromo-4-nitrobenzene (B128438), respectively.

Synthesis from 4-Nitroaniline

This method involves the diazotization of 4-nitroaniline followed by a borylation reaction. It is a widely used laboratory-scale synthesis.

Experimental Protocol:

-

Diazotization: To a solution of 4-nitroaniline (1.0 eq.) in a mixture of methanol (B129727) and water, add hydrochloric acid (3.0 eq.).[7]

-

Stir the mixture for 2 minutes and then cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (1.0 eq.) in water dropwise, maintaining the temperature below 5 °C.[7]

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.[7]

-

Borylation: In a separate flask, prepare a solution of a suitable boron source (e.g., boronic acid) in methanol.

-

Add the diazonium salt solution to the boron source solution and continue stirring for 60 minutes.[7]

-

Work-up and Purification: Upon completion of the reaction, dilute the mixture with water and extract with an organic solvent such as dichloromethane (B109758) (3 x 50 mL).[7]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]

-

The crude this compound can be further purified by recrystallization from water.

Synthesis from 1-Bromo-4-nitrobenzene

This method typically involves a metal-halogen exchange followed by reaction with a borate (B1201080) ester.

Experimental Protocol:

-

Grignard Reagent Formation: To a solution of 1-bromo-4-nitrobenzene (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF), add magnesium turnings (1.1 eq.).

-

Initiate the reaction (e.g., with a small crystal of iodine or gentle heating) and then stir at room temperature until the magnesium is consumed.

-

Borylation: Cool the Grignard solution to -78 °C and slowly add a trialkyl borate (e.g., trimethyl borate, 1.2 eq.).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Hydrolysis and Work-up: Quench the reaction by slowly adding aqueous hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization.

Key Applications and Mechanisms

This compound is a valuable reagent in several areas of chemical synthesis and analysis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide. This compound serves as an excellent coupling partner to introduce the 4-nitrophenyl moiety into various organic molecules.[2]

The catalytic cycle involves three main steps[11][12]:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) complex.[11]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[11]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Sensors for Diol-Containing Molecules

A significant application of this compound and its derivatives is in the development of sensors for diol-containing molecules, such as glucose.[2] The underlying principle is the reversible covalent interaction between the boronic acid and the cis-diol moieties of the target molecule to form a cyclic boronate ester.[13]

This binding event can be coupled to a signaling mechanism, such as a change in fluorescence or color, allowing for the quantitative detection of the analyte.[14] The electron-withdrawing nitro group in this compound can influence the Lewis acidity of the boron atom and the binding affinity for diols.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis and a key component in the development of advanced sensor technologies. Its synthesis is well-established, with reliable protocols available for laboratory and industrial-scale production. The continued exploration of its reactivity in cross-coupling reactions and its application in molecular recognition promises to yield further innovations in drug discovery, diagnostics, and materials science. This guide provides a foundational understanding of this important molecule for researchers and professionals working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 24067-17-2 [m.chemicalbook.com]

- 4. This compound | 24067-17-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. IR _2007 [uanlch.vscht.cz]

- 10. PubChemLite - this compound (C6H6BNO4) [pubchemlite.lcsb.uni.lu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-Nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Nitrophenylboronic acid (CAS No. 24067-17-2), a versatile reagent in organic synthesis, including its application in Suzuki-Miyaura cross-couplings and the development of sensors.[1][2] Adherence to stringent safety protocols is crucial when working with this compound to mitigate potential risks.

Section 1: Hazard Identification and Classification

This compound is classified as harmful and an irritant.[3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with this substance.

Table 1: GHS Classification

| Hazard Class | Category | GHS Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[3][4] |

| Skin Irritation | 2 | H315 | Causes skin irritation.[3][5] |

| Serious Eye Irritation | 2A | H319 | Causes serious eye irritation.[3][5] |

| Specific target organ toxicity — single exposure | 3 | H335 | May cause respiratory irritation.[3][6] |

GHS Label Elements:

Hazard Communication Diagram

Caption: GHS Hazard Identification and Communication Workflow.

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H6BNO4[3] |

| Molecular Weight | 166.93 g/mol [3] |

| Appearance | White to yellow or brown crystalline powder.[7] |

| Melting Point | 285-290 °C (decomposes).[1] |

| Solubility | Slightly soluble in water.[1][7] Soluble in DMF, DMSO, and Ethanol.[7] |

| Storage Temperature | Room temperature, in an inert atmosphere.[7] |

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

General Handling:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Avoid Dust Formation: Take measures to prevent the formation and dispersion of dust.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, as detailed in Section 4.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

Storage:

-

Container: Keep the container tightly closed.[8]

-

Conditions: Store in a dry, cool, and well-ventilated place.[8]

-

Incompatible Materials: Store away from incompatible materials such as oxidizing agents.[5]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[8] | Conforming to EN166 (EU) or NIOSH (US).[8] |

| Skin | Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant and impervious clothing may be necessary.[8][9] | EU Directive 89/686/EEC and the standard EN 374.[8] |

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., N95 type).[8] | NIOSH (US) or CEN (EU) approved. |

Safe Handling Workflow Diagram

References

- 1. This compound | 24067-17-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H6BNO4 | CID 2773552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.ie [fishersci.ie]

- 7. This compound CAS#: 24067-17-2 [m.chemicalbook.com]

- 8. targetmol.com [targetmol.com]

- 9. (3-Fluoro-4-nitrophenyl)boronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]

Solubility of 4-Nitrophenylboronic Acid in Common Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylboronic acid is a vital reagent and building block in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, catalysis, and the development of chemical sensors. A thorough understanding of its solubility in various solvents is paramount for its effective use in reaction setup, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including qualitative observations, comparative data from analogous compounds, and detailed experimental protocols for solubility determination.

Factors Influencing Solubility

The solubility of phenylboronic acids is governed by a delicate interplay of factors, including the polarity of the solvent and the nature and position of substituents on the phenyl ring. The presence of the nitro group (-NO2) in the para position of this compound significantly influences its electronic properties and intermolecular interactions, thereby affecting its solubility profile. Generally, boronic acids exhibit higher solubility in polar organic solvents.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in common organic solvents is not extensively available in publicly accessible literature. It is described as being slightly soluble in water[1]. However, to provide a valuable framework for researchers, the following table summarizes the experimentally determined solubility of the parent compound, phenylboronic acid, and its substituted analogues in several common organic solvents. This data, presented in mole fraction at various temperatures, offers insights into the expected solubility behavior of this compound. The substitution pattern on the phenyl ring is a critical determinant of solubility[2][3].

Table 1: Mole Fraction Solubility of Phenylboronic Acid and Analogs in Various Solvents [2]

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) | o-Isobutoxyphenylboronic Acid (Mole Fraction, x) | m-Isobutoxyphenylboronic Acid (Mole Fraction, x) | p-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | - | 0.045 | 0.008 | 0.006 |

| 303.15 | - | 0.075 | 0.014 | 0.011 | |

| 313.15 | - | 0.120 | 0.024 | 0.019 | |

| 323.15 | - | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | - | 0.135 | 0.028 | 0.022 |

| 303.15 | - | 0.190 | 0.045 | 0.036 | |

| 313.15 | - | 0.260 | 0.070 | 0.057 | |

| 323.15 | - | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | - | 0.150 | 0.040 | 0.032 |

| 303.15 | - | 0.210 | 0.062 | 0.051 | |

| 313.15 | - | 0.285 | 0.092 | 0.075 | |

| 323.15 | - | 0.370 | 0.130 | 0.105 | |

| Dipropyl Ether | 293.15 | - | 0.015 | 0.003 | 0.002 |

| 303.15 | - | 0.025 | 0.005 | 0.004 | |

| 313.15 | - | 0.040 | 0.008 | 0.006 | |

| 323.15 | - | 0.062 | 0.013 | 0.010 | |

| Methylcyclohexane | 293.15 | - | 0.0008 | 0.0001 | 0.0001 |

| 303.15 | - | 0.0015 | 0.0002 | 0.0002 | |

| 313.15 | - | 0.0028 | 0.0004 | 0.0003 | |

| 323.15 | - | 0.0050 | 0.0007 | 0.0005 |

Note: Data for phenylboronic acid was not provided in the same format in the cited sources. The table showcases data for isobutoxyphenylboronic acid isomers as structural analogs to illustrate solubility trends.

Based on general principles and data for analogous compounds, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[4][5].

Experimental Protocol for Solubility Determination: The Dynamic Method

A robust and widely utilized technique for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method. This approach relies on the visual or instrumental observation of the dissolution of a solid in a liquid under controlled heating conditions.[2]

Materials and Equipment

-

Solute: this compound

-

Solvents: High-purity common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, etc.)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath with precise temperature control

-

Calibrated temperature sensor (e.g., Pt100)

-

Analytical balance

-

Light source and a photodetector or luminance probe to measure turbidity

Procedure

-

Sample Preparation: Accurately weigh a specific mass of this compound and the chosen solvent into the jacketed glass vessel. The precise composition of this biphasic mixture is critical for accurate data.

-

Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 K/min) while being vigorously stirred to ensure thermal equilibrium.

-

Turbidity Measurement: A light beam is passed through the sample, and its intensity is continuously monitored by a detector. As the solid dissolves with increasing temperature, the turbidity of the mixture decreases, leading to an increase in light transmission.

-

Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by the maximum and plateauing of light transmission.

-

Data Collection: The experiment is repeated for various compositions of the solute and solvent to generate a solubility curve, which plots the mole fraction of the solute against the equilibrium temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of this compound solubility using the dynamic method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the literature, an understanding of its solubility can be effectively guided by the data available for analogous phenylboronic acid compounds. For precise quantitative determination, the dynamic method provides a reliable and accurate experimental protocol. This technical guide serves as a foundational resource for researchers, enabling informed solvent selection and the design of robust experimental procedures for applications involving this compound.

References

Stability and Storage of 4-Nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Nitrophenylboronic acid. Understanding the chemical stability of this critical reagent is paramount for ensuring the reliability and reproducibility of experimental results, as well as maintaining the integrity of drug development processes. This document outlines the known degradation pathways, recommended storage protocols, and methodologies for assessing the stability of this compound.

Overview of this compound Stability

This compound is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. While generally stable under optimal conditions, its reactivity makes it susceptible to degradation through several pathways, primarily hydrolysis (protodeboronation) and, to a lesser extent, oxidation. The stability of this compound is significantly influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is crucial.

Solid-State Storage: For long-term storage, solid this compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. Refrigeration is recommended to further slow down any potential degradation.

Solution Storage: Solutions of this compound are less stable than the solid form and should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures. For instance, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months[1]. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Incompatible Materials: this compound should be stored away from strong oxidizing agents and strong acids, as these can promote its degradation.

A summary of recommended storage conditions is provided in the table below.

| Condition | Solid State | In Solution |

| Temperature | Refrigerated (2-8 °C recommended) | -20°C (short-term) or -80°C (long-term)[1] |

| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |

| Light | Protect from light | Protect from light |

| Container | Tightly sealed, opaque container | Tightly sealed, opaque vials |

Degradation Pathways

The primary degradation pathway for arylboronic acids, including this compound, is protodeboronation. Oxidative degradation can also occur under certain conditions.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid functional group with a hydrogen atom. This process is highly dependent on the pH of the environment. Both acidic and basic conditions can catalyze this degradation. The primary degradation product of protodeboronation of this compound is nitrobenzene.

Oxidative Degradation

While less common than protodeboronation, oxidative degradation can occur, especially in the presence of oxidizing agents or upon exposure to light and air over extended periods. This can lead to the formation of various oxidized species, including phenols and ring-opened byproducts. For instance, studies on the degradation of 4-nitrophenol, a related compound, show that oxidative processes can lead to the formation of hydroquinone (B1673460) and benzoquinone.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The following is a proposed protocol for a forced degradation study and the development of a stability-indicating HPLC method.

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish a stability-indicating analytical method.

Table of Forced Degradation Conditions:

| Stress Condition | Methodology |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize before analysis. |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours. |

| Thermal Degradation | Store solid this compound at 105°C for 48 hours. Dissolve in a suitable solvent for analysis. |

| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. |

Stability-Indicating HPLC Method

The following is a proposed starting point for an HPLC method capable of separating this compound from its potential degradation products. Method optimization will be necessary based on the results of the forced degradation study.

Table of HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products. Samples from the forced degradation studies that show significant degradation should be analyzed by LC-MS to determine the mass-to-charge ratio (m/z) of the impurities. This information, along with fragmentation patterns, can be used to elucidate the structures of the degradation products.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding its degradation pathways and implementing proper storage and handling procedures, its integrity can be maintained. The use of forced degradation studies coupled with a robust, stability-indicating HPLC method is essential for monitoring the purity of this compound and ensuring the quality of experimental outcomes. While protodeboronation is the most well-documented degradation pathway, a comprehensive stability assessment should also consider the potential for oxidative degradation. The methodologies outlined in this guide provide a framework for the systematic evaluation of the stability of this compound.

References

Spectral Analysis of 4-Nitrophenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-nitrophenylboronic acid, a key reagent in organic synthesis and medicinal chemistry. The document, intended for researchers, scientists, and professionals in drug development, details the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide aims to serve as a definitive reference for the identification, characterization, and quality control of this compound.

Introduction

This compound is a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Its application extends to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Accurate and thorough spectral analysis is paramount to ensure the purity and structural integrity of this critical reagent. This whitepaper presents a detailed compilation of its spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of its hydrogen atoms.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.19 - 8.21 | Doublet | 2H | Ar-H (ortho to -NO₂) |

| 7.90 | Broad | 2H | Ar-H (ortho to -B(OH)₂) |

Note: Data obtained in d₄-Methanol (d₄-MeOH). Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the limited availability of experimental spectra in public databases, a predicted ¹³C NMR spectrum is provided below. Prediction tools utilize extensive databases and algorithms to estimate chemical shifts with a high degree of accuracy.

| Chemical Shift (ppm) | Assignment |

| ~150.1 | C-NO₂ |

| ~136.5 | C-B(OH)₂ |

| ~129.8 | Ar-CH (ortho to -B(OH)₂) |

| ~122.9 | Ar-CH (ortho to -NO₂) |

Note: These are predicted chemical shifts and should be used as a reference. Experimental verification is recommended.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., d₄-Methanol or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

Figure 1. Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the functional groups present in this compound.

IR Spectral Data

The IR spectrum is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3600 | Broad | O-H stretch (boronic acid) |

| ~1510 - 1530 | Strong | Asymmetric N-O stretch (-NO₂) |

| ~1340 - 1360 | Strong | Symmetric N-O stretch (-NO₂) |

| ~1300 - 1400 | Medium | B-O stretch |

| ~1000 - 1100 | Medium | B-O-H bend |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted) |

Note: Spectra are typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples directly.

-

Sample Preparation: No specific sample preparation is required for a powdered sample. Ensure the sample is dry.

-

Instrument Parameters:

-

Accessory: Diamond or Germanium ATR crystal

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound powder onto the crystal, ensuring complete coverage of the sampling area.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Figure 2. Experimental workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Mass Spectral Data

The molecular weight of this compound is 166.93 g/mol .[1][2] Electrospray Ionization (ESI) is a suitable soft ionization technique for this compound.

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 168. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 166.

-

Fragmentation Pattern: The fragmentation of nitroaromatic compounds is well-documented.[3] Common fragmentation pathways for this compound under ESI-MS/MS would likely involve:

-

Loss of H₂O from the boronic acid moiety.

-

Loss of NO₂.

-

Loss of the entire boronic acid group.

-

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with or without the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.

-

Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂) Flow and Temperature: Optimized for the specific instrument and solvent system to ensure efficient desolvation.

-

Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

-

Figure 3. Logical flow of Electrospray Ionization Mass Spectrometry.

Conclusion

The spectral data and protocols presented in this technical guide provide a robust framework for the analytical characterization of this compound. Adherence to these methodologies will ensure reliable and reproducible results, facilitating the use of this important compound in research and development. The combination of NMR, IR, and MS provides a comprehensive analytical toolkit for structural confirmation and purity assessment.

References

The Indispensable Role of Boronic Acids in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged from relative obscurity to become one of the most versatile and indispensable classes of reagents in modern organic chemistry. Their unique electronic structure, mild reactivity, and low toxicity have positioned them as critical building blocks in fields ranging from medicinal chemistry and drug development to materials science. This in-depth technical guide provides a comprehensive overview of the core principles of boronic acids, including their structure, properties, synthesis, and key applications, with a focus on practical data and detailed experimental methodologies.

Core Concepts: Structure and Properties of Boronic Acids

A boronic acid is an organoboron compound characterized by the general formula R–B(OH)₂.[1] The central boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[2] This electron deficiency confers a mild Lewis acidic character to the boronic acid, a defining feature that governs much of its reactivity.[2][3]

Unlike their carboxylic acid analogues, boronic acids are not naturally occurring.[2] They are typically stable, crystalline solids that are amenable to standard handling and purification techniques.[4] A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2]

One of the most significant properties of boronic acids is their ability to form reversible covalent complexes with diols, amino acids, and other molecules bearing vicinal Lewis base donors.[3][5] This interaction forms the basis for their use in sensors, drug delivery systems, and as protecting groups.[5][6]

Acidity and Structural Parameters

The pKa of a typical arylboronic acid is approximately 9, but this can be significantly influenced by the nature of the substituents on the aromatic ring.[1][3] The formation of a tetrahedral boronate complex with a Lewis base, such as a diol, lowers the pKa to around 7.[1][3] This pH-dependent binding is a critical aspect of their application in biological systems.

The structural parameters of boronic acids have been well-characterized by X-ray crystallography. For instance, in phenylboronic acid, the molecule is largely planar, with slight deviations of the boron atom from the plane of the phenyl ring.[1][7]

Table 1: Physicochemical and Structural Properties of Phenylboronic Acid

| Property | Value | Reference(s) |

| pKa | ~8.8 | [8] |

| C-B Bond Length | 1.563 - 1.568 Å | [1] |

| B-O Bond Length | ~1.36 Å | [1] |

| O-B-O Bond Angle | 116.2 - 116.3° | [1] |

| C-B-O Bond Angle | 118.7 - 125.0° | [1] |

Table 2: pKa Values of Selected Substituted Phenylboronic Acids

| Substituent | pKa | Reference(s) |

| 4-OCH₃ | 9.25 | [9] |

| 4-CH₃ | ~8.9 | [10] |

| H | 8.76 | [10] |

| 4-F | 8.68 | [9] |

| 4-Cl | ~8.4 | [10] |

| 4-Br | ~8.4 | [10] |

| 3-NO₂ | ~7.8 | [10] |

| 4-CN | ~7.7 | [10] |

| 4-CF₃ | 7.93 | [11] |

| 2-CHO | Significantly lower | [11] |

Synthesis of Boronic Acids

Several robust and versatile methods have been developed for the synthesis of boronic acids and their esters. The choice of method often depends on the nature of the desired product and the availability of starting materials.

From Organometallic Reagents

The reaction of organolithium or Grignard reagents with trialkyl borates, followed by acidic hydrolysis, is a classical and widely used method for the preparation of boronic acids.[3][12]

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

Materials:

-

Bromobenzene (B47551) (15.7 g, 0.1 mol)

-

Magnesium turnings (2.67 g, 0.11 mol)

-

Anhydrous diethyl ether (150 mL)

-

Trimethyl borate (B1201080) (15.6 g, 0.15 mol)

-

Sulfuric acid (10% aqueous solution)

-

Iodine crystal (as initiator)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

-

Magnesium turnings and a crystal of iodine are placed in the flask.

-

A solution of bromobenzene in 50 mL of anhydrous diethyl ether is added to the dropping funnel.

-

A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the Grignard reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing.

-

The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of trimethyl borate in 50 mL of anhydrous diethyl ether is added dropwise to the cold Grignard reagent with vigorous stirring.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 100 mL of 10% sulfuric acid.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is removed under reduced pressure to yield crude phenylboronic acid.

-

The crude product is recrystallized from hot water to afford pure phenylboronic acid as a white crystalline solid.[11]

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of aryl or vinyl halides (or triflates) with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronic ester.[3][13] This method offers excellent functional group tolerance and is now a cornerstone of modern boronic acid synthesis.[13]

Experimental Protocol: Miyaura Borylation of an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

-

Pd(dppf)Cl₂ (0.03 mmol)

-

Potassium acetate (B1210297) (KOAc) (3.0 mmol)

-

Anhydrous 1,4-dioxane (B91453) (5 mL)

Procedure:

-

To a flame-dried Schlenk tube are added the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous 1,4-dioxane is added via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aryl boronic ester.[5][7]

Key Reactions of Boronic Acids

Boronic acids participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making them invaluable intermediates in organic synthesis.

The Suzuki-Miyaura Coupling

The Nobel Prize-winning Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid (or its ester) and an organohalide or triflate.[14][15] It is one of the most widely used methods for the construction of biaryl and vinyl-aryl linkages.[14] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15]

The choice of catalyst, ligand, base, and solvent can have a profound impact on the efficiency and scope of the Suzuki-Miyaura coupling.

Table 3: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid - Catalyst and Base Effects

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | >95 | [16] |

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | >95 | [1] |

| Pd/C | K₂CO₃ | Ethanol/H₂O | 70 | 97 | [1] |

| Pd-bpydc-Nd | Na₂CO₃ | DMF/H₂O | 100 | 98 | [1] |

| Pd/HPS | K₂CO₃ | Ethanol/H₂O | 80 | 96 | [17] |

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds, by coupling a boronic acid with an amine or an alcohol.[2][18] A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture.[18][19]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

Materials:

-

Amine (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Cu(OAc)₂ (0.1 mmol)

-

Pyridine (2.0 mmol)

-

Dichloromethane (DCM) (5 mL)

Procedure:

-

To a round-bottom flask are added the amine, arylboronic acid, Cu(OAc)₂, and pyridine.

-

DCM is added, and the flask is left open to the air.

-

The mixture is stirred at room temperature for 24-72 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is purified by flash column chromatography to afford the N-arylated product.[3][20]

Petasis Reaction

The Petasis borono-Mannich (PBM) reaction is a multicomponent reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[21][22] This reaction is particularly useful for the synthesis of α-amino acids and their derivatives.[21]

Experimental Protocol: General Procedure for the Petasis Reaction

Materials:

-

Amine (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Boronic acid (1.2 equiv)

-

Hexafluoro-2-propanol (HFIP) (0.1 M solution)

-

3 Å molecular sieves

Procedure:

-

To a flask containing 3 Å molecular sieves are added the amine, aldehyde, and boronic acid.

-

HFIP is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified by flash column chromatography.[2]

Boronic Acids in Drug Development

Boronic acids have made a significant impact in medicinal chemistry and drug development, primarily due to their ability to act as enzyme inhibitors and their application in targeted drug delivery.[23]

Bortezomib (B1684674): A Proteasome Inhibitor

The dipeptide boronic acid bortezomib (Velcade®) is a landmark example of a boronic acid-containing drug. It is a potent and reversible inhibitor of the 26S proteasome, a key cellular complex responsible for protein degradation. By inhibiting the proteasome, bortezomib disrupts protein homeostasis, leading to the accumulation of regulatory proteins that induce apoptosis in cancer cells. It is a cornerstone therapy for multiple myeloma.

Boronic Acids as Saccharide Sensors

The reversible binding of boronic acids to diols has been extensively exploited in the development of sensors for carbohydrates.[5] This interaction, which is often accompanied by a change in fluorescence or other spectroscopic properties, allows for the quantitative detection of sugars, which is of great interest in the management of diabetes.

Protecting Groups and Purification Strategies

Orthogonality of Boronic Acid Protecting Groups

In multi-step syntheses, it is often necessary to protect the boronic acid moiety to prevent unwanted side reactions. Several protecting groups have been developed, each with its own set of conditions for installation and removal, allowing for orthogonal protection strategies.

Table 4: Common Boronic Acid Protecting Groups and Their Orthogonality

| Protecting Group | Structure | Stable To | Cleaved By | Reference(s) |

| Pinacol (pin) | Cyclic diol ester | Mild acid/base, chromatography | Strong acid, NaIO₄ | [4] |

| MIDA | N-methyliminodiacetic acid ester | Acid, mild base, oxidative/reductive conditions | Strong aqueous base (e.g., NaOH) | |

| DAN | 1,8-diaminonaphthalene amide | Base, neutral, weakly acidic conditions | Strong aqueous acid (e.g., HCl) | |

| Trifluoroborate | -BF₃K | Cross-coupling conditions | Aqueous acid or base | [4] |

Purification of Boronic Acids

The purification of boronic acids and their derivatives can sometimes be challenging due to their polarity and potential for decomposition on silica gel.[6] Several methods are commonly employed to remove unreacted boronic acids and their byproducts from reaction mixtures.

Experimental Protocol: Purification by Basic Extraction

This method is effective for removing acidic boronic acid impurities from a neutral organic product.[9]

Procedure:

-

Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel and add an equal volume of a 1-2 M aqueous sodium hydroxide (B78521) (NaOH) solution.

-

Shake the funnel vigorously, venting frequently.

-

Allow the layers to separate and drain the aqueous layer containing the water-soluble boronate salt.

-

Repeat the extraction with the basic solution one or two more times.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product.[23]

Experimental Protocol: Purification using a Scavenger Resin

Scavenger resins functionalized with diol or diethanolamine (B148213) (DEAM) groups are highly effective for selectively removing boronic acid impurities.[15][23]

Procedure:

-

Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, DCM).

-

Add a diol or DEAM-functionalized scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity).

-

Stir the suspension at room temperature for 1-4 hours, monitoring the removal of the boronic acid by TLC or LC-MS.

-

Filter the mixture to remove the resin.

-

Wash the resin with a small amount of fresh solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.[15][23]

Conclusion

Boronic acids have transitioned from a class of chemical curiosities to indispensable tools in the arsenal (B13267) of the modern organic chemist. Their unique reactivity, particularly in the context of the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex molecules. Furthermore, their growing applications in medicinal chemistry, driven by their ability to interact with biological systems in a predictable and tunable manner, ensure that boronic acid chemistry will remain a vibrant and fruitful area of research for the foreseeable future. This guide has provided a foundational understanding of the key principles, data, and experimental protocols that underpin the utility of these remarkable compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]

- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Petasis Reaction [organic-chemistry.org]

- 17. Petasis reaction - Wikipedia [en.wikipedia.org]

- 18. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Chan-Lam Coupling [organic-chemistry.org]

- 22. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-nitrophenylboronic acid. This electron-deficient boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of nitro-substituted biaryl compounds. These products are of significant interest due to their potential biological activities and applications in organic electronics.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[1][2] The reaction typically involves the cross-coupling of an organoborane (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

While the Suzuki coupling is a powerful tool, the reactivity of electron-deficient boronic acids such as this compound can be lower compared to their electron-rich counterparts.[4] Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent system, is crucial for achieving high yields.

Summary of Reaction Parameters

The following tables summarize typical reaction parameters and conditions for the Suzuki coupling of this compound with various aryl halides, based on established procedures in the literature.

Table 1: Reagents and Stoichiometry

| Reagent | Role | Typical Molar Equivalents |

| Aryl Halide (e.g., Aryl Bromide) | Electrophilic Partner | 1.0 |

| This compound | Nucleophilic Partner | 1.2 - 1.5 |

| Palladium Catalyst | Catalyst | 0.05 (5 mol%) |

| Base (e.g., K₃PO₄, Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 |

Table 2: Typical Reaction Conditions

| Parameter | Recommended Condition |

| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) |

| Base | K₃PO₄ (Potassium Phosphate) |

| Solvent System | Anhydrous 1,4-Dioxane (B91453) and Degassed Deionized Water (4:1 ratio) |

| Temperature | 80-90 °C |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki coupling reaction of this compound.

Caption: Experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[5]

Materials and Reagents:

-

Aryl halide (e.g., 2-Bromo-3-methylpyridine)

-

This compound

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Anhydrous Potassium Phosphate (B84403) (K₃PO₄)

-

Anhydrous 1,4-Dioxane

-

Degassed deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst Addition: Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The recommended solvent ratio is 4:1 dioxane to water.[5]

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously under the inert atmosphere.[5]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts and wash with brine (20 mL).[5]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.[5]

Catalytic Cycle

The mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Concluding Remarks

The provided protocol offers a reliable starting point for the Suzuki-Miyaura coupling of this compound. Researchers should note that optimization of reaction conditions may be necessary for different aryl halide substrates to achieve optimal yields. Factors such as the steric and electronic properties of the coupling partners can influence the reaction outcome. For challenging couplings, screening of different palladium catalysts, ligands, bases, and solvent systems may be required. While palladium catalysts are widely used, it is worth noting that nickel catalysts have also been developed for Suzuki couplings, although some studies have shown limitations with certain electron-deficient boronic acids like this compound under specific conditions.[3][6]

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 4-Nitrophenylboronic Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylboronic acid is a versatile reagent increasingly utilized in bioconjugation and drug development. Its utility stems from the unique reactivity of the boronic acid moiety, which can participate in robust carbon-carbon bond-forming reactions or form reversible covalent interactions with biological molecules. The presence of the electron-withdrawing nitro group can influence the reactivity of the boronic acid, making it a subject of interest for specific bioconjugation strategies.

These application notes provide detailed protocols for two primary experimental procedures involving this compound: the site-specific modification of proteins via Suzuki-Miyaura cross-coupling and the labeling of glycoproteins through boronate ester formation.

Core Applications

-

Site-Specific Protein Modification: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction enables the formation of a stable carbon-carbon bond between an aryl halide-functionalized protein and this compound. This method is ideal for creating highly stable bioconjugates with precisely controlled stoichiometry. A common strategy involves the genetic incorporation of an unnatural amino acid, such as 4-iodophenylalanine, into the protein of interest.

-

Glycoprotein and Carbohydrate Labeling: Boronic acids can form reversible covalent bonds, known as boronate esters, with 1,2- or 1,3-diols present in carbohydrates. This interaction is particularly useful for labeling, purifying, and detecting glycoproteins, which often have sialic acid residues on their surfaces. The formation and stability of these boronate esters are pH-dependent, offering a degree of control over the conjugation and release process.

Data Presentation

The following tables summarize typical quantitative data for bioconjugation reactions involving arylboronic acids. Note that specific yields and binding affinities for this compound may vary depending on the specific biomolecule and reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Bioconjugation

| Protein Substrate (with 4-iodophenylalanine) | Arylboronic Acid | Catalyst System | Reaction Time (h) | pH | Temperature (°C) | Typical Yield (%) |

| OmpC-Y232X (E. coli cell surface) | Phenylboronic acid | Pd(OAc)₂ / ADHP | 1 | 8.5 | 37 | >90 |

| WW-domain (synthetic) | Various arylboronic acids | Na₂PdCl₄ | 6 | 8.5 | 37 | 40-90[1] |

| Tripeptide (4-iodophenylalanine-containing) | Phenylboronic acid | Microgel Pd-Nanoparticles | 24 | Aq. | 37 | ~60[2] |

ADHP = 2-amino-4,6-dihydroxypyrimidine. Data adapted from similar arylboronic acid conjugations for illustrative purposes.

Table 2: Binding Affinities for Boronate Ester Formation with Sialic Acid

| Boronic Acid | Glycan | Method | pH | Binding Constant (K_a, M⁻¹) |

| Phenylboronic acid | N-Acetylneuraminic acid (Sialic Acid) | NMR | 7.4 | ~40 |

| 5-Boronopicolinic acid | N-Acetylneuraminic acid (Sialic Acid) | NMR | 5.0 | >1000[3] |

| 3-Propionamidophenylboronic acid | N-Acetylneuraminic acid (Sialic Acid) | NMR | 7.4 | ~100 |

Data for related phenylboronic acids are provided for comparison to indicate the expected order of magnitude for the binding affinity.

Experimental Workflows and Signaling Pathways

References

Application Notes and Protocols for Glucose Sensor Development using 4-Nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and continuous monitoring of glucose levels is paramount in managing diabetes and is of significant interest in various biomedical research and drug development applications. While enzyme-based sensors are widely used, they can suffer from limitations such as instability and susceptibility to environmental factors like temperature and pH.[1] 4-Nitrophenylboronic acid (4-NPBA) and other phenylboronic acid derivatives have emerged as promising alternatives for the development of robust and stable non-enzymatic glucose sensors.[2][3] Boronic acids reversibly bind to cis-1,2- or -1,3-diols, a structural feature present in glucose, forming stable cyclic esters.[3][4] This specific interaction forms the basis for various detection methodologies, including electrochemical, fluorescent, and colorimetric sensing.[1][2][5]

These application notes provide an overview of the principles and detailed protocols for the development of glucose sensors utilizing 4-NPBA.

Principle of 4-NPBA Based Glucose Sensing

The fundamental principle behind 4-NPBA-based glucose sensors lies in the reversible covalent interaction between the boronic acid moiety and the diol groups of glucose.[3] This binding event can be transduced into a measurable signal through several mechanisms:

-

Electrochemical Sensing: The binding of glucose to 4-NPBA immobilized on an electrode surface can alter the electrochemical properties of the electrode. This change, such as a shift in peak current or impedance, can be measured and correlated to the glucose concentration.[1][6]

-

Fluorescence Sensing: 4-NPBA can be integrated into fluorescent molecules. The binding of glucose can modulate the fluorescence properties of the molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength.[7][8] This modulation can occur through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[9]

-

Colorimetric Sensing: The interaction between 4-NPBA and glucose can be designed to induce a color change. This is often achieved by using a pH indicator dye in conjunction with 4-NPBA or by utilizing the aggregation/dispersion of gold nanoparticles functionalized with 4-NPBA.[2][5][10]

Advantages of 4-NPBA Based Glucose Sensors

-

Enhanced Stability: As chemical sensors, they are generally more robust and have a longer shelf-life compared to enzyme-based sensors, which can be sensitive to temperature and pH changes.[1][11]

-

Reversible Binding: The reversible nature of the boronic acid-glucose interaction allows for the potential for continuous glucose monitoring.[12][13]

-

Tunability: The chemical structure of phenylboronic acid derivatives can be modified to tune the sensor's affinity and selectivity for glucose.[9][14]

Signaling Pathway of 4-NPBA Glucose Sensing

The core of the sensing mechanism is the chemical reaction between 4-NPBA and glucose. In an aqueous environment, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form preferentially binds with diols. The binding of glucose shifts this equilibrium, leading to a change in the local environment that can be detected.

Caption: General signaling pathway of a 4-NPBA based glucose sensor.

Experimental Protocols

The following are generalized protocols for the development of different types of 4-NPBA-based glucose sensors. Researchers should optimize these protocols based on their specific materials and experimental setup.

Electrochemical Glucose Sensor Protocol

This protocol describes the modification of a screen-printed gold electrode (SPGE) with a diboronic acid derivative for electrochemical glucose detection.[6]

Materials:

-

Screen-Printed Gold Electrodes (SPGEs)

-

Diboronic acid derivative with amine groups (synthesis may be required)

-

4-Mercaptobenzoic acid (MBA)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate Buffered Saline (PBS)

-

Potassium ferricyanide/ferrocyanide solution

-

Glucose standards

-

Artificial sweat (for real sample testing)

Procedure:

-

Electrode Cleaning: Clean the SPGEs by cycling the potential in sulfuric acid, followed by rinsing with deionized water and ethanol.

-

Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned SPGEs in a solution of MBA in ethanol to form a self-assembled monolayer on the gold surface.

-

Activation of Carboxylic Groups: Incubate the MBA-modified electrodes in a freshly prepared aqueous solution of EDC and NHS to activate the carboxylic acid groups.

-

Immobilization of Diboronic Acid: Immerse the activated electrodes in a solution of the diboronic acid derivative in PBS to allow for the covalent attachment of the boronic acid to the electrode surface.

-

Electrochemical Measurements:

-

Perform cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a solution containing a Fe(CN)₆³⁻/⁴⁻ redox probe.

-

To detect glucose, add different concentrations of glucose to the redox probe solution and record the CV and EIS measurements after a short incubation period.

-

The binding of glucose to the immobilized boronic acid will alter the electron transfer kinetics, resulting in a change in the peak current (CV) or the charge transfer resistance (EIS).

-

-

Data Analysis: Plot the change in the electrochemical signal (e.g., peak current) as a function of glucose concentration to generate a calibration curve.

Fluorescent Glucose Sensor Protocol

This protocol outlines the use of a water-soluble diboronic acid-based fluorescent probe for glucose detection.[14][15]

Materials:

-

Diboronic acid fluorescent probe (e.g., Mc-CDBA)[14]

-

Phosphate Buffered Saline (PBS), pH 7.4

-